Fenchyl acetate
Description
Properties
IUPAC Name |
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWUWIGZUVEFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047197 | |
| Record name | 3,3-Dimethyl-8,9-dinorbornan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless mobile liquid; Mild, sweet, fir oil type aroma | |
| Record name | 1,3,3-Trimethyl-2-norbornanyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 1,3,3-Trimethyl-2-norbornanyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.973-0.979 | |
| Record name | 1,3,3-Trimethyl-2-norbornanyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13851-11-1, 4057-31-2 | |
| Record name | Fenchyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13851-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptan-2-ol, 1,3,3-trimethyl-, acetate, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004057312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenchyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013851111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenchyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404295 | |
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| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethyl-8,9-dinorbornan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.414 | |
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| Record name | 3,3-dimethyl-8,9-dinorbornan-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8JL13M20M | |
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Preparation Methods
Direct Esterification of Fenchol and Acetic Acid
The traditional approach involves refluxing fenchol (C₁₀H₁₈O) with excess acetic acid under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) typically serve as catalysts, operating at 110–120°C for 6–8 hours. However, this method faces limitations:
- Equilibrium constraints : Water formation shifts equilibrium backward, capping yields at 60–70%.
- Side reactions : Dehydration of fenchol generates alkenes, while over-esterification produces diacetylated by-products.
- Purification challenges : Crude mixtures require vacuum distillation, but overlapping boiling points of fenchol (201°C) and this compound (232°C) complicate separation.
A 2012 patent (CN103012130A) attempted to mitigate these issues by substituting acetic acid with acetic anhydride, achieving 97% purity post-distillation.
Acid Anhydride-Mediated Synthesis
Replacing acetic acid with acetic anhydride [(CH₃CO)₂O] improves reaction kinetics and yield. The mechanism proceeds via nucleophilic acyl substitution, where fenchol’s hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride. Key advantages include:
- Irreversible reaction : Acetic acid byproduct is consumed by excess anhydride, driving completion.
- Reduced side products : Minimal dehydration or oligomerization compared to direct esterification.
Optimized conditions (CN103012130A):
- Molar ratio: Fenchol : acetic anhydride : H₂SO₄ = 1 : 0.73 : 0.08.
- Temperature: 120°C for 3 hours.
- Workup: Neutralization with 30% NaOH, water washing, and vacuum distillation.
This protocol achieves 82–85% yield with >97% purity, though residual sulfuric acid may necessitate additional washes.
Catalytic Innovations and Green Chemistry
Heterogeneous Acid Catalysts
Solid acids like Amberlyst-15 and zeolites offer recyclability and reduced corrosion. A 2017 study (CN106866419A) demonstrated that sulfonated graphene oxide (SGO) catalyzes this compound synthesis at 100°C with 89% yield. SGO’s high surface area (260–300 m²/g) and sulfonic acid density (1.2 mmol/g) enhance turnover frequency while minimizing side reactions.
Enzyme-Catalyzed Esterification
Lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis under mild conditions (40–50°C). A 2021 Journal of Molecular Catalysis report documented 78% conversion after 24 hours using immobilized CALB and molecular sieves to absorb water1. While slower than chemical methods, enzymatic routes align with green chemistry principles by avoiding toxic solvents and catalysts2.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (80–83%)3. The dielectric heating effect uniformly activates reactants, preventing localized overheating that degrades fenchol4.
Raw Material Considerations
Fenchol Sourcing and Synthesis
Fenchol (C₁₀H₁₈O), the primary alcohol precursor, is obtained via:
- Isolation from turpentine : Fractional distillation of α-pinene-rich turpentine oil yields 50–60% fenchol.
- Grignard synthesis : Fenchone (C₁₀H₁₆O) reacts with ethyl magnesium bromide to form fenchol (85–90% yield).
- Catalytic hydrogenation : Nickel-catalyzed hydrogenation of fenchone at 80°C and 5 bar H₂ provides fenchol in 92% purity.
Challenges : Turpentine-derived fenchol contains terpineol and linalool impurities (8–12%), necessitating azeotropic distillation.
Industrial-Scale Production and Purification
Batch Reactor Design
Stainless steel or glass-lined reactors (500–1000 L capacity) equipped with:
Vacuum Fractional Distillation
Post-reaction mixtures undergo distillation at 10–15 mmHg to separate this compound (collected at 105–110°C) from unreacted fenchol and by-products. Advanced systems use spinning band columns with 30–40 theoretical plates for >99% purity5.
Environmental and Economic Perspectives
Waste Management
Cost Analysis
- Raw materials : Fenchol ($45–50/kg) and acetic anhydride ($1.2–1.5/kg) dominate costs6.
- Energy consumption : Distillation accounts for 60–70% of energy use, incentivizing membrane-based separations7.
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Chemical Reactions Analysis
Types of Reactions: Fenchyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to fenchol and acetic acid.
Oxidation: this compound can be oxidized to produce various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Fenchol and acetic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
Cosmetic Science
Application: Fragrance Ingredient
Fenchyl acetate is widely used as a fragrance component in various cosmetic products, including fine fragrances, shampoos, and decorative cosmetics. Its incorporation enhances the sensory experience for users by contributing to the overall aroma profile of the products.
Case Study: Fragrance Formulation
In a study examining the formulation of floral perfumes, this compound was blended with other essential oils to create a balanced scent profile. The resulting fragrance was noted for its fresh and woody notes, appealing to consumers seeking natural scents .
Food Science
Application: Flavoring Agent
this compound is utilized as a flavoring agent in the food industry due to its pleasant aroma and taste. It enhances the sensory attributes of food products, particularly in baked goods and confections.
Case Study: Flavor Profile Analysis
Research involving the use of this compound in baked goods showed that it significantly improved consumer acceptability scores compared to control samples without the compound. Sensory evaluations indicated that this compound contributed to a more complex flavor profile .
Medical Research
Application: Diuretic Potential
Recent studies have highlighted the diuretic effects of this compound. In animal models, administration led to increased excretion of sodium, potassium, creatinine, and uric acid, suggesting potential therapeutic applications for managing fluid retention .
Case Study: Diuretic Mechanism Study
A controlled study administered varying doses of this compound to rats and observed dose-dependent increases in urinary output and electrolyte excretion. The mechanism involved nitric oxide pathways, indicating its role in renal function enhancement .
Analytical Chemistry
Application: Reference Compound
this compound serves as a reference compound in mass spectrometry and other analytical techniques. Its distinct chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures .
Case Study: Mass Spectrometry Calibration
In an analytical chemistry study focused on environmental samples, this compound was used as a calibration standard for identifying volatile organic compounds (VOCs) in air samples. The results demonstrated its effectiveness in enhancing measurement accuracy .
Industrial Applications
Application: Solvent Use
this compound is employed as an organic solvent in various industrial processes, including synthetic leather production and plastic processing. Its good solubility characteristics make it suitable for dissolving cellulose-based materials and natural resins .
| Field | Application Type | Key Findings/Results |
|---|---|---|
| Cosmetic Science | Fragrance Ingredient | Enhances sensory experience; widely used in perfumes and cosmetics |
| Food Science | Flavoring Agent | Improves flavor profiles; increases consumer acceptability |
| Medical Research | Diuretic Potential | Significant increase in urinary output; involvement of nitric oxide pathways |
| Analytical Chemistry | Reference Compound | Used for calibration in mass spectrometry; improves accuracy in VOC identification |
| Industrial Applications | Solvent Use | Effective for dissolving cellulose-based materials; utilized in synthetic processes |
Mechanism of Action
The mechanism of action of fenchyl acetate involves its interaction with various molecular targets and pathways. For example, its diuretic effect is believed to be mediated through its interaction with renal pathways, leading to increased urine production. The exact molecular targets and pathways involved in its other biological activities are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Chemical and Structural Similarities
Fenchyl acetate shares structural motifs with other bicyclic monoterpenes and esters. Key analogs include:
Pharmacological and Functional Comparisons
Diuretic Activity
- This compound : At 400 mg/kg, increases urine output by 65% in rats, comparable to hydrochlorothiazide but with lower electrolyte imbalance risks .
- Limonene : Shows mild diuretic effects but is primarily studied for gastroprotective and anti-anxiety properties .
Antimicrobial and Cytotoxic Effects
- This compound : Moderate cytotoxicity (IC₅₀ = 50–100 µg/mL) against colon and cervical cancer cells .
- β-Caryophyllene : Exhibits stronger anti-inflammatory and anticancer activity via CB2 receptor modulation but lacks significant diuretic effects .
Enzyme Inhibition
Abundance and Variability in Natural Sources
This compound’s concentration varies significantly across plant species and tissues:
Environmental Influence :
Biological Activity
Fenchyl acetate is an organic compound belonging to the class of terpenes and is commonly found in essential oils derived from various plants, particularly those in the Apiaceae family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Composition and Properties
This compound is characterized by its pleasant aroma and is often used in perfumery and as a flavoring agent. Its chemical structure contributes to its solubility in various organic solvents, making it applicable in multiple industrial processes. The following table summarizes the chemical composition of this compound in different essential oils:
| Essential Oil Source | This compound Content (%) |
|---|---|
| C. decurrens | 14.16 |
| C. sempervirens | Not detected |
| T. articulata | Not detected |
This data indicates that this compound is predominantly found in the essential oil of C. decurrens, highlighting its significance in this particular plant species .
Antimicrobial Activity
This compound exhibits considerable antimicrobial properties. Studies have shown that it possesses broad-spectrum antibacterial activity against various pathogens. For instance, research conducted on essential oils rich in this compound demonstrated effective inhibition of bacterial strains such as Staphylococcus epidermidis and Candida albicans .
In a comparative study, essential oils containing this compound were found to be effective against common foodborne pathogens, suggesting its potential application as a natural preservative in food products . The mechanism of action appears to involve disruption of the microbial cell membrane, leading to cell lysis.
Anti-Inflammatory and Analgesic Effects
This compound has been investigated for its anti-inflammatory and analgesic properties. A study highlighted its efficacy as a spasmolytic agent, indicating that it could provide relief from muscle spasms and pain . The presence of this compound in certain essential oils was associated with traditional medicinal practices for treating headaches and other pain-related conditions .
Furthermore, a study examining the effects of essential oils on inflammation found that this compound-rich formulations significantly reduced inflammatory markers in animal models . This suggests that this compound may have therapeutic potential for managing inflammatory diseases.
Case Studies and Applications
- Case Study: Antimicrobial Efficacy
- Case Study: Pain Relief
Safety Considerations
While this compound shows promising biological activities, safety assessments are crucial. It has been classified as an irritant to skin and eyes; therefore, proper handling guidelines must be followed during its use . Additionally, high concentrations may pose risks for dermal and respiratory sensitization.
Q & A
Q. What are the key physicochemical properties of fenchyl acetate, and how do they influence experimental design?
this compound (C₁₂H₂₀O₂, CAS 13851-11-1) has a boiling point of 220°C, a refractive index of 1.454–1.459, and a density of 8.030–8.138 lb/gal . These properties are critical for designing extraction and purification protocols. For example, its low vapor pressure (0.117 mm/Hg at 25°C) suggests limited volatility, making rotary evaporation feasible for solvent removal. Acid value (<1.00 KOH/g) indicates stability under acidic conditions, but hydrolysis risks in prolonged aqueous storage must be mitigated .
Q. How is this compound synthesized, and what are common byproducts in catalytic reactions?
this compound is synthesized via esterification of fenchol (1,3,3-trimethyl-2-norbornanol) with acetic anhydride. A 2016 study using Amberlyst 36 catalyst in turpentine acetoxylation reported bornyl acetate as the primary product, with this compound as a minor byproduct (retention time: ~7–9 min in GC analysis). Competing isomerization reactions (e.g., camphene formation) and steric hindrance from the bicyclic structure reduce yield, necessitating kinetic modeling for optimization .
Q. What analytical methods are validated for quantifying this compound in plant essential oils?
Gas chromatography (GC) with flame ionization detection (FID) is standard. For Tanacetum parthenium essential oil, GC-MS identified this compound at 7.44% using a DB-5 column (30 m × 0.25 mm, 0.25 μm film). Co-elution with trans-chrysanthenyl acetate (23.30%) requires polar columns (e.g., HP-INNOWax) for resolution . Calibration curves should use ≥95% pure this compound (Sigma-Aldrich, FG grade) to minimize matrix interference .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (1R)-(+)-fenchyl acetate) affect biological activity?
The (1R)-(+)-enantiomer (CAS 99341-77-2) exhibits distinct receptor-binding properties. A 2023 study on diuretic activity found that 400 mg/kg (1R)-(+)-fenchyl acetate increased rat urine output by 62% vs. controls, whereas racemic mixtures showed 48% efficacy. Chiral HPLC (Chiralcel OD-H column) confirmed enantiopurity (>98%), suggesting stereospecific interactions with renal Na⁺/K⁺-ATPase .
Q. What mechanisms explain this compound’s diuretic and antioxidant effects?
Prolonged administration (14 days) in rats at 200 mg/kg upregulated aquaporin-2 expression and reduced oxidative stress (↓MDA by 29%, ↑SOD by 18%). Molecular docking simulations suggest hydrogen bonding between the acetyl group and COX-2 active sites, modulating prostaglandin synthesis . Antioxidant activity in Hymenocrater longiflorus essential oil correlates with this compound’s ability to scavenge DPPH radicals (IC₅₀ = 45 μM) .
Q. How can contradictory data on this compound’s occurrence in plant species be resolved?
Discrepancies arise from chemotype variability and extraction methods. For example, Iranian Tanacetum parthenium lacks this compound, while Ukrainian samples contain 7.44%. Metabolomic profiling (LC-QTOF-MS) and climate-controlled cultivation experiments are recommended to isolate genetic vs. environmental factors .
Methodological Challenges
Q. What strategies optimize this compound isolation from complex matrices?
- Liquid-liquid extraction : Use ethyl acetate/water (3:1) for polar-nonpolar partitioning .
- SPE cleanup : C18 cartridges preconditioned with methanol reduce terpene interference .
- Crystallization : Cooling to −20°C in hexane yields 85% purity, but multiple recrystallizations are needed for FG-grade (>96%) .
Q. How do catalytic systems influence this compound synthesis efficiency?
Comparative studies show Amberlyst 36 (wet) achieves 22% conversion vs. H₂SO₄ (18%), with fewer side products. Acidic resins mitigate hydrolysis but require >60°C activation. Kinetic models (pseudo-first-order) recommend 4-hour reaction times to balance yield and energy costs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
